4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are organic compounds characterized by the presence of the functional group -CONHNH2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3,3-dimethyl-1-triazene under reflux conditions. The reaction is carried out in a suitable solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The crude product is then recrystallized from a mixture of cold water and alcohol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various enzymes and proteins.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
N′-Benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibition properties.
Substituted-phenylmethylidene]benzohydrazide analogs: Studied for their antioxidant and anti-inflammatory activities.
Uniqueness
4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features and the presence of the triazene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
35772-72-6 |
---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)13-12-8-5-3-7(4-6-8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15) |
InChI Key |
WSYUEVUQHBDJBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.